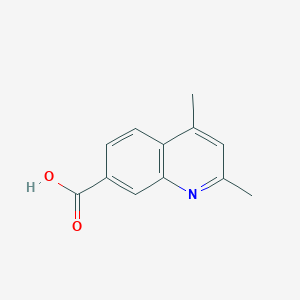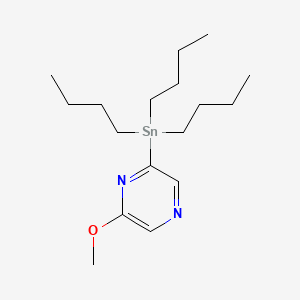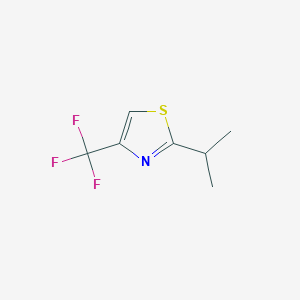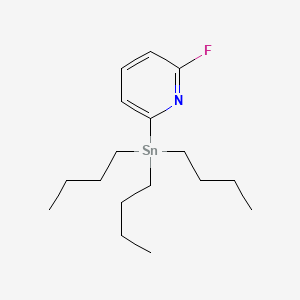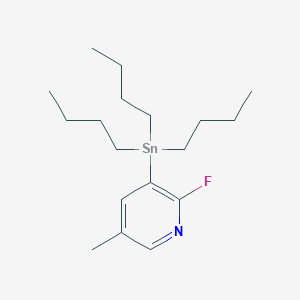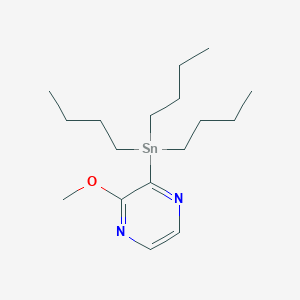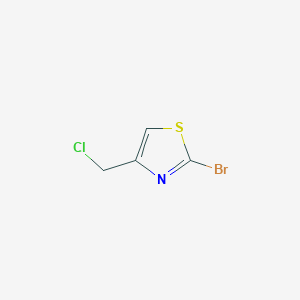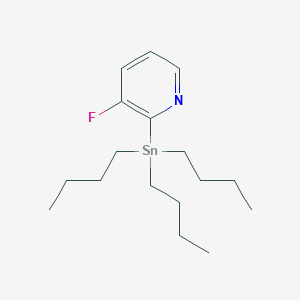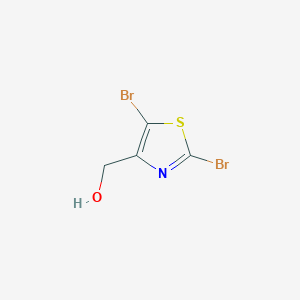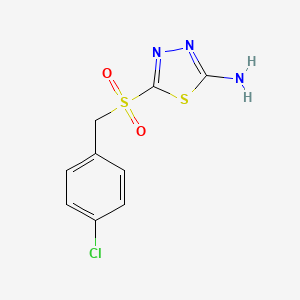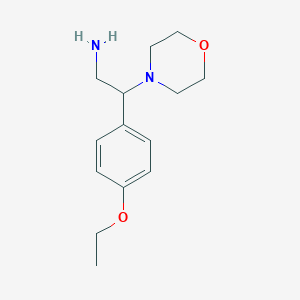![molecular formula C15H17N3 B1317917 {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine CAS No. 953884-19-0](/img/structure/B1317917.png)
{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine is a complex organic compound that features a quinoline and pyridine moiety
Mecanismo De Acción
Target of Action
Similar compounds such as 3,4-dihydro-2h- [1,4]oxazino [2,3- f ]quinazolin-derivatives have been evaluated as potent egfr tyrosine kinase inhibitors .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant inhibitory activities against their targets .
Biochemical Pathways
Related compounds have been shown to inhibit the egfr tyrosine kinase pathway , which plays a crucial role in cell proliferation and survival.
Pharmacokinetics
A related compound, 2,3-dihydro-1h-pyrrolo[3,4-b]quinolin-1-one derivative, was found to be stable in both simulated gastric fluid and simulated intestinal fluid , suggesting good bioavailability.
Result of Action
Related compounds have shown significant inhibitory activities against their targets, leading to potential anti-cancer effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can vary depending on substituents and environmental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline ring, followed by the introduction of the pyridine moiety. The final step involves the attachment of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and controlled temperature environments to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanol
- {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}ethanamine
- {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}propanoic acid
Uniqueness
What sets {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine apart from similar compounds is its specific methanamine group, which can significantly alter its reactivity and binding properties. This makes it a unique candidate for various applications in research and industry.
Propiedades
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-11-13-6-3-9-17-15(13)18-10-4-7-12-5-1-2-8-14(12)18/h1-3,5-6,8-9H,4,7,10-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMPQYYLEPEAOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
